BenchChemオンラインストアへようこそ!

Sitagliptin S-Isomer

Chiral Chromatography Pharmaceutical Analysis Enantiomer Separation

Secure the authentic (S)-enantiomer of sitagliptin, designated EP Impurity A, to meet ICH Q3A limits. Unlike generic alternatives, this reference standard provides multi-traceability to USP, EP, and BP primary pharmacopoeias, enabling validated chiral HPLC methods with baseline resolution (Rs ≥ 3.0) for accurate quantification at ≤0.1%. Essential for ANDA submissions, forced degradation studies, and compendial method verification.

Molecular Formula C16H15F6N5O
Molecular Weight 407.31 g/mol
CAS No. 823817-55-6
Cat. No. B3156238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin S-Isomer
CAS823817-55-6
Molecular FormulaC16H15F6N5O
Molecular Weight407.31 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
InChIInChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m0/s1
InChIKeyMFFMDFFZMYYVKS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin S-Isomer (CAS 823817-55-6): Pharmaceutical Reference Standard for Chiral Purity and Impurity Analysis


Sitagliptin S-Isomer, also known as Sitagliptin EP Impurity A, is the (S)-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (R-enantiomer) . Sitagliptin is a chiral drug that is used therapeutically as the single (R)-enantiomer, making the (S)-enantiomer a designated impurity in the final pharmaceutical product [1]. This impurity is a stereoisomer of the active pharmaceutical ingredient, and its control is essential for ensuring the safety and efficacy of sitagliptin-containing medications. The compound is a certified pharmaceutical secondary standard, offering multi-traceability to USP, EP, and BP primary pharmacopoeial standards . It is used in the pharmaceutical industry for analytical method development, method validation (AMV), and Quality Control (QC) applications in drug substance and drug product manufacturing .

Why Sitagliptin EP Impurity A Cannot Be Substituted with Other Chiral Impurities


Generic substitution is not scientifically valid for Sitagliptin S-Isomer (EP Impurity A) because it is a structurally distinct chiral stereoisomer with unique analytical, regulatory, and pharmacological properties that cannot be interchanged with other impurities or related compounds. It is the (S)-enantiomer of sitagliptin, whereas the active drug is the (R)-enantiomer [1]. This structural difference results in distinct chromatographic retention behavior, which has been validated in multiple chiral HPLC methods achieving baseline resolution (Rs ≥ 3.0) from the parent compound [2]. Furthermore, the (S)-enantiomer exhibits different in vitro biological activity compared to the (R)-enantiomer and other DPP-4 inhibitors [3]. For these reasons, only the authentic Sitagliptin S-Isomer reference standard, with documented pharmacopoeial traceability, can be used for accurate quantification and identification in regulatory submissions .

Sitagliptin S-Isomer (CAS 823817-55-6): Comparative Evidence for Differentiation in Pharmaceutical Analysis


Chiral Separation Resolution: Quantitative Comparison of Sitagliptin Enantiomers

Sitagliptin S-Isomer (EP Impurity A) is analytically differentiated from its active (R)-enantiomer by validated chiral HPLC methods that achieve a baseline resolution of at least 3.0 [1]. The method developed by Ramesh et al. (2014) using a Chiralcel OD-RH column achieved a resolution of not less than 3.0 between the (R)- and (S)-enantiomers, with a limit of quantification (LOQ) of 30 ng/mL for the (S)-enantiomer [1]. The method by Mone et al. (2014) achieved an even higher resolution of 3.38 using a Chiralpak IC-3 column, attributed to the small particle size of 3 μm [2].

Chiral Chromatography Pharmaceutical Analysis Enantiomer Separation

Quantitative Comparison of DPP-4 Inhibition Potency: Sitagliptin S-Enantiomer vs. Active R-Enantiomer

The (S)-enantiomer of sitagliptin exhibits DPP-4 inhibitory activity with an IC50 of 19 nM in Caco-2 cell extracts, whereas the active (R)-enantiomer demonstrates an IC50 of 92 nM (0.092 μM) in a human recombinant DPP-4 assay [1][2]. The difference in IC50 values indicates that the (S)-enantiomer is approximately 4.8-fold more potent in this particular assay system.

DPP-4 Inhibition In Vitro Pharmacology Enantiomer Potency

Cross-Study Comparison of DPP-4 Inhibitors: Sitagliptin S-Enantiomer vs. Marketed Drugs

In Caco-2 cell extracts, Sitagliptin S-Isomer (as the phosphate salt) exhibits an IC50 of 19 nM for DPP-4 inhibition [1]. In comparative studies, the marketed DPP-4 inhibitor vildagliptin demonstrates an IC50 of 34 nM (human DPP-4) [2], while saxagliptin shows an IC50 of 1.5 nM [2]. These cross-study comparisons highlight that the (S)-enantiomer's in vitro potency is in the range of some clinically used DPP-4 inhibitors.

DPP-4 Inhibitors In Vitro Pharmacology Comparative Potency

Regulatory Recognition and Traceability: USP/EP Pharmacopoeial Status

Sitagliptin S-Isomer (EP Impurity A) is a designated impurity in the European Pharmacopoeia and is available as a Certified Reference Material (CRM) with multi-traceability to USP, EP, and BP primary standards . This is a critical differentiator from other sitagliptin impurities that may not have the same level of pharmacopoeial recognition. The USP monograph for Sitagliptin Tablets is undergoing revision to update the organic impurities procedure, highlighting the ongoing regulatory focus on impurity profiling [1].

Regulatory Compliance Pharmaceutical Quality Control Reference Standard

Analytical Method Validation: Limit of Quantification for Sitagliptin S-Enantiomer

A validated chiral HPLC method for the determination of (S)-sitagliptin in a fixed-dose combination with metformin achieved a limit of quantification (LOQ) of 0.017% for the impurity, with a linear range of 0.5–13.6 µg/mL [1]. In comparison, the Ramesh et al. method achieved an LOQ of 30 ng/mL for the (S)-enantiomer, corresponding to a % impurity LOQ dependent on sample concentration [2].

Analytical Method Validation Chiral HPLC LOQ

Sitagliptin S-Isomer: High-Value Application Scenarios in Pharmaceutical Quality and Development


Chiral Purity Assay Development and Validation for Sitagliptin Drug Substance

Use Sitagliptin S-Isomer (EP Impurity A) as the primary reference standard for developing and validating a chiral HPLC method to quantify the undesired (S)-enantiomer in sitagliptin drug substance. The validated method, as demonstrated by Mone et al. (2014) achieving a resolution of 3.38, provides the necessary specificity and sensitivity to ensure that the impurity level is below the acceptable limit (e.g., ≤0.1%) as per ICH Q3A guidelines [1].

Quality Control (QC) Release Testing for Sitagliptin Drug Products

Implement Sitagliptin S-Isomer as a certified reference material (CRM) in QC laboratories for routine batch release testing of sitagliptin tablets and fixed-dose combinations (e.g., with metformin). The multi-traceability to USP and EP primary standards ensures that the analytical results are reliable and meet regulatory requirements for ANDA and commercial product release .

Forced Degradation Studies for Impurity Profiling and Stability Assessment

Employ Sitagliptin S-Isomer as a reference standard to identify and quantify potential stereochemical conversion during forced degradation studies (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress). This application is critical for establishing that the manufacturing process and storage conditions do not lead to racemization or the formation of the (S)-enantiomer above specified limits [2].

Method Transfer and Pharmacopoeial Compliance in Generic Drug Development

Use the Sitagliptin S-Isomer reference standard to facilitate method transfer between R&D and QC sites or to verify the performance of compendial methods (e.g., USP monograph for Sitagliptin Tablets). The ongoing USP revision for organic impurities underscores the need for accurate reference standards to correctly assign peak identity and relative response factors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin S-Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.